molecular formula C13H9Cl2NO4 B1668629 Chlomethoxyfen CAS No. 32861-85-1

Chlomethoxyfen

Cat. No.: B1668629
CAS No.: 32861-85-1
M. Wt: 314.12 g/mol
InChI Key: DXXVCXKMSWHGTF-UHFFFAOYSA-N
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Description

Chlomethoxyfen (CAS 32861-85-1), also known as 甲氧除草醚, is a diphenyl ether herbicide historically used to control broadleaf weeds and grasses in agricultural settings . Its molecular structure comprises a nitrobenzene core with methoxy and dichlorophenoxy substituents (2,4-dichloro-1-(3-methoxy-4-nitrophenoxy)benzene) . Key properties include a low water solubility (log10ws = -5.25) and moderate soil sorption characteristics .

This compound exhibits potent antiandrogenic activity, surpassing known androgen receptor (AR) antagonists like vinclozolin and p,p'-DDE in vitro . However, it has been banned in the European Union due to genotoxic and endocrine-disrupting risks .

Preparation Methods

Historical Development and Chemical Significance

Oxyfluorfen’s herbicidal activity stems from its inhibition of protoporphyrinogen oxidase (PPO), disrupting chlorophyll biosynthesis in target plants. Its chemical structure features a trifluoromethyl group and nitro-phenoxy ether linkage, which contribute to both selectivity and persistence in soil. Early synthetic routes, such as the dual-ether method patented in the 1970s, faced challenges with low yields and toxic intermediates. Subsequent innovations, including monoetherification and stepwise condensation-nitration-etherification protocols, have addressed these limitations, enabling commercial production at scale.

Synthesis Methodologies and Industrial Routes

Bietherification (Dual-Ether) Method

The bietherification route, described in CN1363548A, involves three sequential steps: condensation , nitration , and etherification . Starting with 3,4-dichlorotrifluorotoluene and resorcinol, the process proceeds as follows:

  • Condensation :
    Resorcinol reacts with 3,4-dichlorotrifluorotoluene in the presence of a base (e.g., potassium carbonate) to form a bis-ether intermediate. This step typically achieves yields of 75–85% under reflux conditions in dimethylformamide (DMF).

  • Nitration :
    The bis-ether intermediate undergoes nitration using a mixture of nitric and sulfuric acids. Temperature control (<10°C) is critical to prevent over-nitration, with yields stabilizing at 65–70%.

  • Etherification :
    The nitro-substituted intermediate reacts with ethyl bromide or sodium ethoxide to introduce the ethoxy group. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) enhance reaction efficiency, yielding oxyfluorfen at 80–85% purity.

Advantages :

  • Simplified purification due to fewer byproducts.
  • Scalable for industrial production with a total yield of 42–50%.

Limitations :

  • Requires handling of corrosive nitrating agents.
  • High solvent consumption (DMF, toluene).

Monoetherification Route

Patented in CN1068106A, this method reduces intermediate steps by directly etherifying resorcinol derivatives:

  • Ethylation :
    Resorcinol reacts with ethylating agents (e.g., diethyl sulfate) to form 3-ethoxyresorcinol. Yield: 88–92% under alkaline conditions.

  • Nitration :
    The ethylated product is nitrated using fuming nitric acid at 0–5°C, yielding 3-ethoxy-4-nitrophenol. Yield: 78–82%.

  • Etherification :
    Coupling with 3,4-dichlorotrifluorotoluene via nucleophilic aromatic substitution completes the synthesis. Catalytic potassium iodide enhances reactivity, achieving 85–90% yield.

Advantages :

  • Eliminates bis-ether byproducts, simplifying isolation.
  • Lower solvent consumption compared to bietherification.

Stepwise Condensation-Nitration-Etherification

CN103980127A outlines a novel three-step protocol prioritizing safety and cost-efficiency:

  • Nitration of 3-Chlorophenol :
    3-Chlorophenol is nitrated with 65% nitric acid at 25–30°C, forming 3-chloro-4-nitrophenol. Yield: 90–95%.

  • Ethoxylation :
    The nitro intermediate reacts with sodium ethoxide in ethanol, producing 3-ethoxy-4-nitrophenol. Yield: 85–88%.

  • Final Etherification :
    Reaction with 3,4-dichlorobenzotrifluoride in toluene, catalyzed by potassium carbonate, yields oxyfluorfen. Yield: 92–94%.

Advantages :

  • Avoids highly toxic intermediates (e.g., ethyl bromide).
  • High overall yield (73–77%) and >98% purity.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Key Advantages Limitations
Bietherification 3 42–50 Scalable, fewer byproducts Corrosive reagents, high solvent use
Monoetherification 3 55–60 Simplified isolation, cost-effective Moderate purity (85–90%)
Stepwise 3 73–77 High purity, low toxicity Requires precise temperature control

Optimization Strategies and Recent Advances

Catalytic Enhancements

Recent studies emphasize phase-transfer catalysts (e.g., crown ethers) to accelerate etherification kinetics. For example, 18-crown-6 improves ethoxylation efficiency by 15–20% in stepwise protocols.

Solvent Recycling

Closed-loop systems recover toluene and DMF via distillation, reducing waste generation by 30–40%.

Analytical Validation

The EPA’s environmental chemistry method (MRID 50488801) ensures rigorous quality control. Gas chromatography-mass spectrometry (GC-MS) with a detection limit of 0.003 mg/kg verifies oxyfluorfen purity in soil samples.

Environmental and Regulatory Considerations

Oxyfluorfen’s synthesis generates acidic wastewater (pH <2) requiring neutralization before discharge. Regulatory guidelines (e.g., FAO specifications) mandate ≤0.3% residual solvents and ≤0.5% acidity (as H₂SO₄) in technical-grade product.

Chemical Reactions Analysis

Decomposition Reactions

Chlomethoxyfen undergoes environmental and chemical degradation, yielding identifiable products. A critical decomposition pathway involves the formation of Dicofol (C₁₄H₉Cl₃O), a known degradation product detected in analytical studies:

Degradation ProductPrecursor Ion (m/z)Product Ions (m/z)Collision Energy (V)Retention Time (min)
Dicofol249.9139.1, 215.110, 59.94

Source: USDA Pesticide Data Program (GC-MS/MS analysis)

This decomposition occurs under conditions mimicking environmental exposure, such as hydrolysis or photolysis.

Reduction Reactions

The nitro group (-NO₂) in this compound is redox-active. Reduction using catalysts like Pd/C or Raney Ni under hydrogen gas (H₂) can convert the nitro group to an amine (-NH₂), forming aminothis compound (C₁₃H₁₁Cl₂NO₂). This reaction aligns with general nitroarene reduction mechanisms:

C13H9Cl2NO4+3H2CatalystC13H11Cl2NO2+2H2O\text{C}_{13}\text{H}_9\text{Cl}_2\text{NO}_4+3\text{H}_2\xrightarrow{\text{Catalyst}}\text{C}_{13}\text{H}_{11}\text{Cl}_2\text{NO}_2+2\text{H}_2\text{O}

Note: Reaction inferred from structural analogs due to lack of direct experimental data.

Substitution Reactions

The chlorine atoms on the dichlorophenoxy moiety are potential sites for nucleophilic aromatic substitution (NAS). For instance:

  • Methoxy Displacement : Under strongly basic conditions, methoxy groups may act as leaving groups, though this is less common due to their poor leaving ability.

  • Chlorine Replacement : Nucleophiles like hydroxide (OH⁻) or amines (NH₃) could replace chlorine atoms, forming hydroxylated or aminated derivatives.

Environmental Degradation Pathways

This compound exhibits moderate persistence in soil (DT₅₀ = 7–43 days) . Key pathways include:

  • Photolysis : UV exposure cleaves the nitro group or ether bond.

  • Microbial Metabolism : Soil microorganisms degrade the compound via oxidative or reductive pathways.

Analytical Characterization of Reaction Products

Advanced LC-MS/MS and GC-MS/MS methods are employed to monitor reaction products. Key parameters for detecting this compound and its derivatives include:

ParameterValue
Molecular FormulaC₁₃H₉Cl₂NO₄
Precursor Ion (m/z)328.1
Product Ions (m/z)212.1, 194.0
Collision Energy17–27 V

Source: Pesticide Properties Database

Scientific Research Applications

Chemical Properties and Mechanism of Action

Chlomethoxyfen is a chlorinated compound that functions primarily as a herbicide. Its mechanism of action involves the inhibition of photosynthesis in target plants, leading to their eventual death. This selective action allows for the control of specific weed species without severely affecting the surrounding crops.

Historical Applications

  • Weed Control in Rice Cultivation : Historically, this compound was utilized to manage weed populations in rice paddies. Its application helped farmers maintain crop yields by controlling competitive weed species that could hinder rice growth.
  • Broad-Spectrum Herbicide : this compound was also recognized for its effectiveness against a variety of broadleaf weeds and grasses, making it a versatile option for various crop systems.

Current Research and Case Studies

Recent studies have explored the ecological impacts and efficacy of this compound, albeit with limited application due to regulatory constraints. Below are key findings from recent research:

Ecotoxicology Studies

Research indicates that this compound exhibits low toxicity to mammals but is a known irritant to skin and respiratory tracts. Its environmental persistence is low, suggesting minimal long-term ecological impact when used correctly .

Comparative Efficacy Studies

A study comparing this compound with other herbicides like oxyfluorfen demonstrated that while this compound was effective in specific contexts, newer alternatives have emerged that offer improved efficacy with reduced environmental risks .

Regulatory Assessments

Regulatory bodies have highlighted gaps in the data concerning the ecotoxicology of this compound. This has led to its classification as largely obsolete, with limited registration for use in modern agricultural practices .

Data Table: Summary of this compound Applications

Application AreaDescriptionCurrent Status
Rice CultivationUsed for weed control in rice paddiesLargely obsolete
Broadleaf Weed ControlEffective against various broadleaf weedsLimited registration
Ecotoxicological ImpactLow toxicity to mammals; irritant propertiesRequires further study

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs: Diphenyl Ether Herbicides

Chlomethoxyfen belongs to the diphenyl ether herbicide class, which inhibits protoporphyrinogen oxidase (PPO), causing oxidative damage in plants. Key structural analogs include:

Table 1: Structural and Functional Comparison of Diphenyl Ether Herbicides

Compound CAS Number Key Structural Features Antiandrogenic Activity Genotoxicity Regulatory Status
This compound 32861-85-1 Nitrobenzene, methoxy, dichlorophenoxy Potent SCE induction (poor dose dependency) Banned (EU)
Chlornitrofen (CNP) 1836-77-7 Nitrobenzene, trichlorophenoxy Potent Not reported Obsolete
Nitrofen 1836-75-5 Nitrobenzene, dichlorophenoxy Moderate (structural similarity to AR antagonists) Carcinogenic in rodents Banned globally
Oxyfluorfen 42874-03-3 Nitrobenzene, trifluoromethyl, ethoxy Not reported Low Approved (post-emergence use in rice)
Bifenox 42576-02-3 Methyl ester, nitrobenzene Not reported Low Restricted in some regions

Key Findings:

  • Antiandrogenic Activity : this compound and Chlornitrofen (CNP) exhibit stronger AR antagonism than flutamide (a pharmaceutical antiandrogen) . This activity correlates with their nitrobenzene structure, which facilitates receptor binding.
  • Genotoxicity: this compound induces sister chromatid exchanges (SCEs) in V79 cells, though dose dependency is inconsistent . In contrast, Oxyfluorfen shows minimal genotoxicity, contributing to its continued use .
  • Regulatory Status : this compound, CNP, and Nitrofen are banned or obsolete due to health risks, while Oxyfluorfen remains approved for specific applications .

Functional Analogs: Antiandrogenic Pesticides

This compound shares functional similarities with non-diphenyl ether compounds exhibiting endocrine-disrupting effects:

Table 2: Comparison with Antiandrogenic Pesticides

Compound Class Antiandrogenic Potency (vs. This compound) Key Use
Vinclozolin Dicarboximide fungicide Less potent Fruit/vegetable fungicide
p,p'-DDE Organochlorine Less potent DDT metabolite
Fenitrothion Organophosphorus Structurally similar (nitrobenzene) Insecticide

Key Findings:

  • This compound’s nitrobenzene group is critical for AR antagonism, a feature shared with Fenitrothion .
  • Unlike organophosphates, this compound lacks acetylcholinesterase inhibition but poses unique endocrine risks .

Environmental and Agricultural Behavior

  • Soil Sorption : this compound has moderate adsorption in soils (log Kow = 3.8–4.2), comparable to Thiobencarb but lower than Butachlor .
  • Crop Safety : Unlike fomesafen (a PPO inhibitor toxic to rice), this compound and Oxyfluorfen are safe for post-emergence rice applications .

Biological Activity

Chlomethoxyfen is a herbicide belonging to the chemical class of diphenyl ethers, primarily used for controlling broadleaf weeds in various crops. Its biological activity is characterized by its mode of action, toxicological effects, and environmental impact. This article explores these aspects in detail, supported by data tables and relevant studies.

1. Mode of Action

This compound acts primarily by inhibiting the enzyme phenylalanine ammonia-lyase (PAL) in plants. This inhibition leads to the accumulation of phenolic compounds, which are crucial for plant defense mechanisms. The increase in biphenyl-2-ol content enhances the plant's resistance to pathogens and pests.

Table 1: Mode of Action of this compound

MechanismDescription
Enzyme InhibitionInhibits phenylalanine ammonia-lyase (PAL)
Compound AccumulationIncreases levels of biphenyl-2-ol
ResultEnhanced plant resistance to pathogens

2. Toxicological Profile

This compound exhibits various toxicological effects on non-target organisms, including mammals and aquatic life. Studies have shown that it can disrupt endocrine functions and may have carcinogenic potential.

Case Study: Endocrine Disruption

A study highlighted the endocrine-disrupting effects of related herbicides like oxyfluorfen, suggesting similar risks for this compound due to structural similarities. In vitro assays indicated that exposure could lead to altered hormone levels and reproductive issues in exposed organisms .

Table 2: Toxicological Effects of this compound

Organism TypeEffectReference
MammalsHormonal imbalance
Aquatic LifeBehavioral changes
PlantsEnhanced disease resistance

3. Environmental Impact

Table 3: Environmental Persistence

PropertyValue
Bioaccumulation PotentialLow
Environmental Half-lifeModerate (varies by conditions)

4. Research Findings

Recent studies have investigated the effects of this compound on various biological systems:

  • Cell Viability Studies : Research demonstrated that this compound affects cell viability in certain bacterial strains, indicating potential impacts on microbial communities in agricultural soils .
  • Plant Growth Studies : Experiments showed that while this compound can enhance certain plant defenses, it may also inhibit growth under specific conditions .

5. Conclusion

This compound exhibits significant biological activity through its mode of action as a herbicide, impacting both target and non-target organisms. Its potential for endocrine disruption and environmental persistence necessitates careful consideration in agricultural practices. Future research should focus on long-term ecological impacts and the development of safer alternatives.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Chlomethoxyfen, and how can researchers optimize reaction yields?

this compound is synthesized via a two-step process:

  • Step 1 : Reacting 2,4-dichlorophenol with 5-chloro-2-nitrophenol in the presence of NaOH and DMSO to form 2,4-dichloro-1-(3-hydroxy-4-nitrophenoxy)benzene.
  • Step 2 : Methylation of the intermediate using methyl bromide . To optimize yields, researchers should monitor reaction parameters (e.g., solvent purity, temperature control) and validate intermediate purity via HPLC or NMR before proceeding to methylation.

Q. How can this compound be reliably identified and quantified in environmental samples?

Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for trace detection. The CAS RN 32861-85-1 ensures unambiguous identification in databases like SciFinder . For quantification, prepare calibration curves using this compound standard solutions (e.g., 10 mg/L in acetonitrile), validated for pesticide residue analysis .

Q. What are the primary metabolic pathways of this compound in soil, and how do they influence experimental design?

this compound degrades via microbial nitro-reduction and ether cleavage. Design experiments to measure half-life under varying soil pH and microbial activity. Include controls with sterile soil to isolate abiotic degradation pathways .

Advanced Research Questions

Q. How do contradictory findings in this compound’s genotoxicity studies (e.g., sister chromatid exchange vs. negative rec assay results) inform risk assessment?

While this compound induces sister chromatid exchanges in V79 cells, poor dose dependency and lack of rec assay positivity suggest non-DNA-reactive mechanisms (e.g., oxidative stress). Researchers should combine in vitro assays (e.g., comet assay) with in vivo models to resolve contradictions .

Q. What methodologies are recommended for analyzing this compound’s mitotic toxicity in non-target organisms?

Use MI50/SI50 indices to quantify mitotic inhibition in cell lines. For example, compare treated and solvent-control groups using fluorescence-activated cell sorting (FACS) to assess cell cycle arrest. Validate findings with dose-response curves and statistical tests for significance .

Q. How can researchers address discrepancies in regulatory limits for this compound across jurisdictions?

Conduct meta-analyses of toxicity data (e.g., NOAEL/LOAEL) and align experimental protocols with OECD or EPA guidelines. Cross-reference ZDHC MRSL limits and advocate for harmonized standards through collaborative studies .

Q. What advanced spectroscopic techniques are suitable for characterizing this compound’s degradation byproducts?

Employ tandem MS (MS/MS) for structural elucidation of nitro-reduced metabolites. Pair with Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., methoxy, nitro) in degradation products .

Q. Methodological Guidance

Q. How should researchers design studies to evaluate this compound’s herbicidal efficacy without confounding environmental variables?

  • Use randomized block designs with replicates to control soil heterogeneity.
  • Measure soil organic matter, moisture, and microbial biomass as covariates.
  • Apply ANOVA or mixed-effects models to isolate treatment effects .

Q. What statistical approaches are robust for analyzing dose-response relationships in this compound toxicity assays?

Fit data to log-logistic models (e.g., EC50 estimation) using software like R’s drc package. Report confidence intervals and apply Benjamini-Hochberg corrections for multiple comparisons .

Q. Data Reporting and Compliance

Q. What documentation is essential for publishing this compound-related research in compliance with journal guidelines?

  • Experimental Section : Detail synthesis protocols, purity validation (e.g., NMR spectra), and statistical methods.
  • Supporting Information : Include raw chromatograms, dose-response curves, and CAS RN cross-references.
  • Ethics Statements : Disclose compliance with institutional review boards for studies involving human/animal subjects .

Properties

IUPAC Name

4-(2,4-dichlorophenoxy)-2-methoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO4/c1-19-13-7-9(3-4-11(13)16(17)18)20-12-5-2-8(14)6-10(12)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXVCXKMSWHGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058055
Record name Chlomethoxyfen
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Molecular Weight

314.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

32861-85-1
Record name Chlomethoxyfen
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Record name Chlomethoxyfen [BSI:ISO]
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Record name Chlomethoxyfen
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Record name 2,4-dichlorophenyl 3-methoxy-4-nitrophenyl ether
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Record name CHLOMETHOXYFEN
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Retrosynthesis Analysis

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